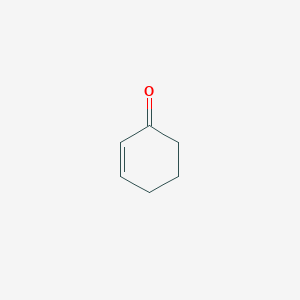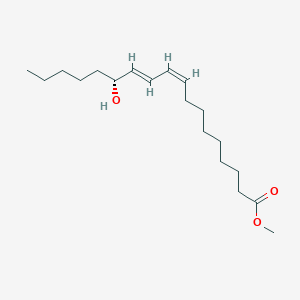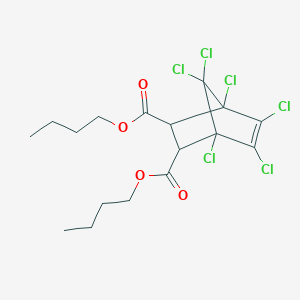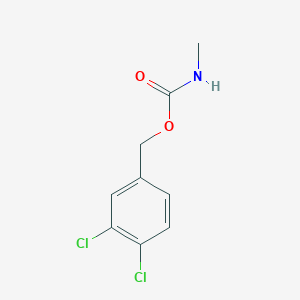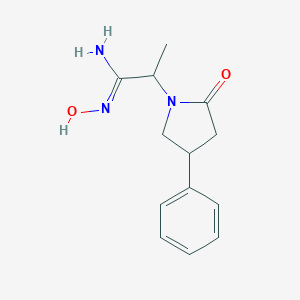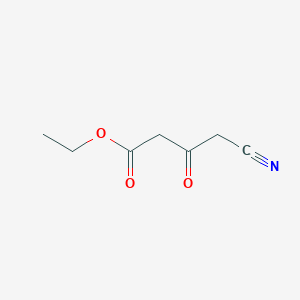
Ethyl 4-cyano-3-oxobutanoate
Descripción general
Descripción
Ethyl 4-cyano-3-oxobutanoate is a chemical compound that serves as a versatile intermediate in the synthesis of various heterocycles and pharmaceuticals. It is particularly noteworthy for its role in the production of enantiomerically pure compounds, which are crucial in the pharmaceutical industry for their enhanced efficacy and reduced side effects.
Synthesis Analysis
The synthesis of ethyl 4-cyano-3-oxobutanoate and its derivatives can be achieved through different methods. For instance, ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate is used as a precursor for synthesizing a range of trifluoromethyl heterocycles, employing rhodium(II) or copper(II) catalyzed carbene X-H insertion reactions . Biocatalytic approaches have also been utilized for the synthesis of optically active derivatives, such as ethyl 4-chloro-3-hydroxybutanoate, through microbiological reduction and enzymatic reactions . Additionally, the reaction of ethyl 4-halo-3-oxobutanoate with compounds like diethyl malonate and methyl cyanoacetate has been explored to produce various functionalized esters .
Molecular Structure Analysis
The molecular structure of ethyl 4-cyano-3-oxobutanoate derivatives has been elucidated using spectral studies and confirmed by X-ray diffraction. For example, ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate and ethyl 2-(4-methylbenzylidene)-3-oxobutanoate have been synthesized and their structures determined, revealing a Z conformation about the C=C bond .
Chemical Reactions Analysis
Ethyl 4-cyano-3-oxobutanoate undergoes various chemical reactions to form different products. It can react with diethyl malonate, methyl cyanoacetate, and malononitrile to yield compounds with potential applications in medicinal chemistry . The Knoevenagel condensation reaction is another important chemical transformation that has been employed to synthesize compounds with antimicrobial and antioxidant properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of ethyl 4-cyano-3-oxobutanoate and its derivatives are influenced by their functional groups and molecular structure. These properties are essential for their reactivity and applications in organic synthesis. The antimicrobial and antioxidant activities of synthesized derivatives have been evaluated, indicating the potential of these compounds in pharmaceutical applications .
Aplicaciones Científicas De Investigación
Chemical Reactions and Synthesis :
- Ethyl 4-bromo-3-oxobutanoate reacts with diethyl malonate and other compounds to yield various products like diethyl 5-ethoxycarbonyl-3-oxohexanedioate, indicating its utility in chemical synthesis (Kato, Kimura, & Tanji, 1978).
- Similarly, the reaction of ethyl 4-bromo-3-oxobutanoate with benzene in the presence of aluminum chloride leads to the formation of compounds like ethylbenzene, highlighting its role in complex chemical reactions (Kato & Kimura, 1979).
Synthesis of Heterocycles :
- Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate, a derivative, is used as an intermediate for the synthesis of various trifluoromethyl heterocycles, demonstrating its versatility in creating diverse chemical structures (Honey, Pasceri, Lewis, & Moody, 2012).
Enzymatic Synthesis :
- Enzymatic reduction of ethyl 4-cyano-3-oxobutanoate has been used to prepare enantiomers of ethyl 4-cyano-3-hydroxybutanoate, which is a key intermediate in synthesizing cholesterol-lowering drugs. This showcases its importance in medicinal chemistry (Jin & Zhang, 2011).
Structural and Antimicrobial Studies :
- The compound ethyl 2-(4-methylbenzylidene)-3-oxobutanoate, synthesized from ethyl acetoacetate, has been studied for its crystal structure and antimicrobial activities, implying its potential in pharmacological research (Kariyappa, Shivalingegowda, Achutha, & Krishnappagowda, 2016).
Safety And Hazards
Propiedades
IUPAC Name |
ethyl 4-cyano-3-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c1-2-11-7(10)5-6(9)3-4-8/h2-3,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJOJFYVMGCYKJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-cyano-3-oxobutanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Bromo[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B156077.png)
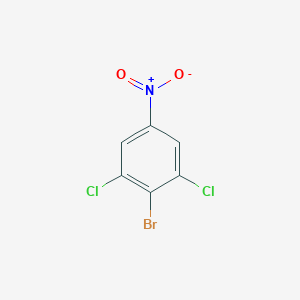
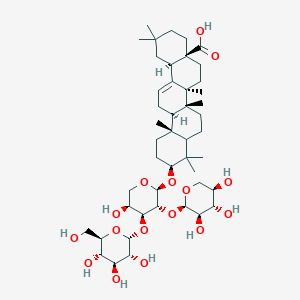
![Phenol, 4-[[2,5-dimethoxy-4-(phenylazo)phenyl]azo]-](/img/structure/B156082.png)
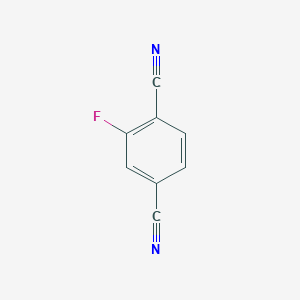
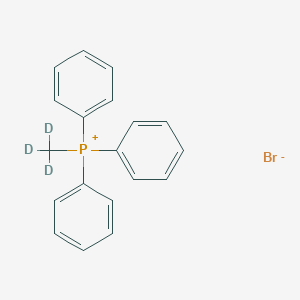
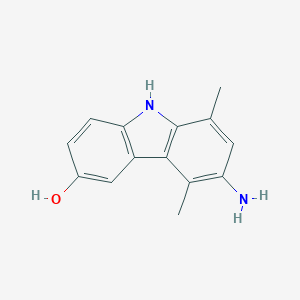
![1,6-Dioxaspiro[4.5]decan-2-ylmethanol](/img/structure/B156086.png)
